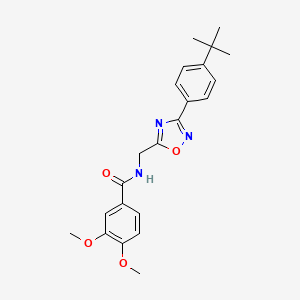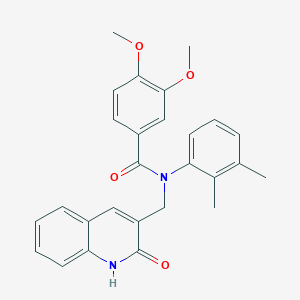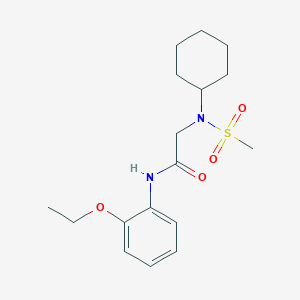
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as CMSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. CMSEA is a sulfonamide derivative that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. This compound has also shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. This compound has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. This compound is also stable under a wide range of pH and temperature conditions. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and analgesic agents.
Direcciones Futuras
There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential area of research is the development of more potent analogs of this compound with improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential anti-cancer properties of this compound in vivo. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide involves the reaction of N-cyclohexylmethylamine with 2-ethoxybenzoyl chloride followed by the addition of sodium sulfite. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-16-12-8-7-11-15(16)18-17(20)13-19(24(2,21)22)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGDOQIGMSIWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

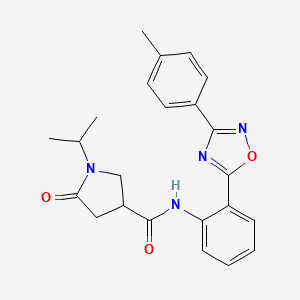
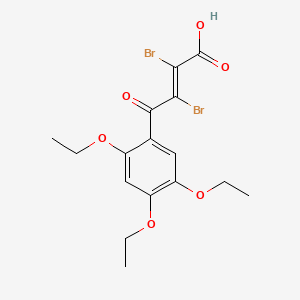
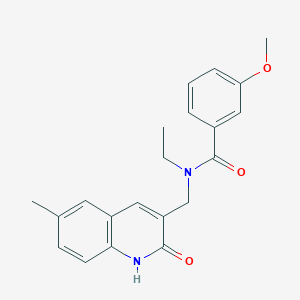
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
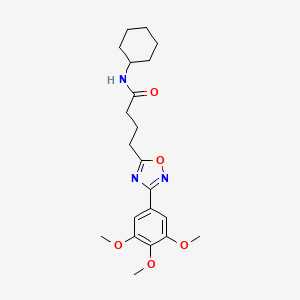


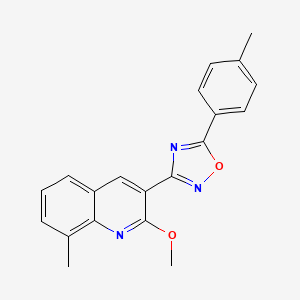
![N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7702024.png)

![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)

